1-(2-Bromophenyl)-N-isopropylmethanesulfonamide
CAS No.:
Cat. No.: VC13789145
Molecular Formula: C10H14BrNO2S
Molecular Weight: 292.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrNO2S |
|---|---|
| Molecular Weight | 292.19 g/mol |
| IUPAC Name | 1-(2-bromophenyl)-N-propan-2-ylmethanesulfonamide |
| Standard InChI | InChI=1S/C10H14BrNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
| Standard InChI Key | NALWTXNQGBIHBS-UHFFFAOYSA-N |
| SMILES | CC(C)NS(=O)(=O)CC1=CC=CC=C1Br |
| Canonical SMILES | CC(C)NS(=O)(=O)CC1=CC=CC=C1Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(2-Bromophenyl)-N-isopropylmethanesulfonamide is systematically named 1-(2-bromophenyl)-N-propan-2-ylmethanesulfonamide under IUPAC nomenclature. Its structure comprises:
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A 2-bromophenyl group (aromatic ring with a bromine substituent at the ortho position).
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A methanesulfonamide moiety (-SO₂NH-) linked to an isopropyl group (-CH(CH₃)₂).
The compound’s Canonical SMILES string, CC(C)NS(=O)(=O)CC1=CC=CC=C1Br, encodes this topology.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BrNO₂S | |
| Molecular Weight | 292.19 g/mol | |
| IUPAC Name | 1-(2-bromophenyl)-N-propan-2-ylmethanesulfonamide | |
| InChI Key | NALWTXNQGBIHBS-UHFFFAOYSA-N |
Synthesis and Manufacturing
Purification and Yield Optimization
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Chromatography: Column chromatography using silica gel and ethyl acetate/hexane eluents.
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Crystallization: Recrystallization from ethanol or methanol to achieve >95% purity .
Physicochemical Properties
Spectral Characterization
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NMR Spectroscopy:
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¹H NMR: Expected signals include a singlet for the sulfonamide proton (~2.5 ppm), a multiplet for the aromatic protons (7.2–7.8 ppm), and a doublet for the isopropyl methyl groups (~1.1 ppm).
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¹³C NMR: Peaks corresponding to the sulfonamide sulfur-bound carbon (~55 ppm) and the brominated aromatic carbons (~120–135 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 292.19 confirms the molecular weight, with fragmentation patterns indicative of Br and SO₂NH loss.
Table 2: Predicted Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.6–7.2 (m, 4H, Ar-H), δ 2.5 (s, 1H, NH), δ 1.1 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR | δ 140.2 (C-Br), δ 55.1 (SO₂N), δ 22.3 (CH(CH₃)₂) |
| IR | 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric) |
Pharmacological Profile
Mechanistic Insights
Sulfonamides inhibit enzymes via sulfonamide-group interactions with catalytic residues. For example:
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Carbonic Anhydrase Inhibition: Sulfonamides block CO₂ hydration, a mechanism leveraged in diuretics and antiglaucoma drugs.
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Antifolate Activity: By mimicking p-aminobenzoic acid, sulfonamides disrupt bacterial folate synthesis.
While 1-(2-bromophenyl)-N-isopropylmethanesulfonamide’s specific targets are unconfirmed, its bromophenyl group may enhance hydrophobic binding to protein pockets.
Research Gaps and Future Directions
Unexplored Therapeutic Avenues
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Cancer: Sulfonamides like indisulam inhibit histone deacetylases (HDACs); this compound’s bromophenyl group could modulate selectivity.
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Neuroinflammation: Sulfonamides suppress COX-2 and iNOS, warranting investigation in neurodegenerative models.
Synthetic Chemistry Opportunities
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